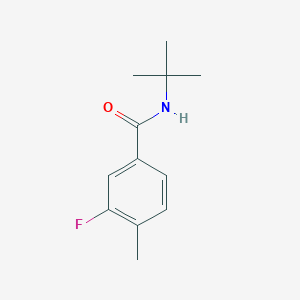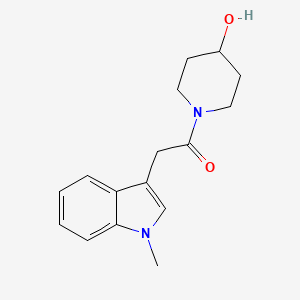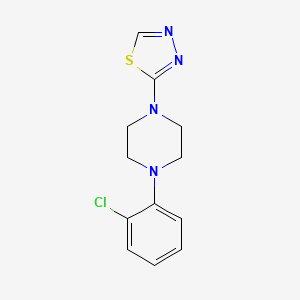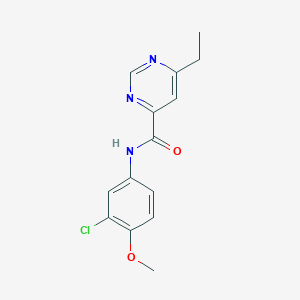
N-tert-butyl-3-fluoro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-3-fluoro-4-methylbenzamide is an organic compound with the molecular formula C12H16FNO It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group, and the benzene ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-butyl-3-fluoro-4-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methylbenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .
Another method involves the Ritter reaction, where 3-fluoro-4-methylbenzonitrile reacts with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used in methanol as a solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing fluorine with methoxy yields N-tert-butyl-3-methoxy-4-methylbenzamide.
Reduction: N-tert-butyl-3-fluoro-4-methylbenzylamine.
Oxidation: N-tert-butyl-3-fluoro-4-methylbenzoic acid.
Applications De Recherche Scientifique
N-tert-butyl-3-fluoro-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its derivatives may be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Chemistry: It may be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-tert-butyl-3-fluoro-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The tert-butyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
N-tert-butyl-3-fluoro-4-methylbenzamide can be compared with other benzamide derivatives, such as:
N-tert-butyl-3-chloro-4-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which may affect binding affinity and reactivity.
N-tert-butyl-3-fluoro-4-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group. The larger ethyl group may influence the compound’s steric interactions and overall reactivity.
N-tert-butyl-3-fluoro-4-methoxybenzamide: Similar structure but with a methoxy group instead of a methyl group. The methoxy group can participate in hydrogen bonding, potentially altering the compound’s binding properties.
Each of these compounds has unique properties that can be exploited for different applications, highlighting the versatility of benzamide derivatives in chemical research and industry.
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
N-tert-butyl-3-fluoro-4-methylbenzamide |
InChI |
InChI=1S/C12H16FNO/c1-8-5-6-9(7-10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Clé InChI |
JCZKQKXZKMXVRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15116002.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline](/img/structure/B15116006.png)
![N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B15116009.png)
![2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15116010.png)

![N-{4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B15116044.png)

![N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15116063.png)

![1-(4-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15116071.png)
![6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine](/img/structure/B15116072.png)
![2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15116075.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B15116080.png)
![1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine](/img/structure/B15116084.png)
